4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxymethyl group, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the reaction of piperidine with a carboxymethylating agent to introduce the carboxymethyl group. Subsequently, the benzyl ester group is added through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form derivatives.
Reduction: Reduction reactions can be performed on the carboxymethyl group.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine derivatives with different oxidation states.
Reduction Products: Reduced carboxymethyl derivatives.
Substitution Products: Derivatives with different functional groups replacing the benzyl ester.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Industry: Applications in material science and as a chemical reagent.
Mechanism of Action
The mechanism by which 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
4-(Carboxymethyl)benzoic acid
Fmoc-4-amino-(1-carboxymethyl) piperidine
Uniqueness: 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides versatility in synthetic chemistry and biological studies.
Biological Activity
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester, also known as benzyl 4-(carboxymethylamino)piperidine-1-carboxylate, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with carboxymethyl and benzyl ester functional groups. Its molecular formula is C13H17N2O4 with a molecular weight of approximately 255.29 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may modulate enzyme activity and receptor binding, influencing downstream signaling pathways. Such interactions can lead to diverse biological effects, including anti-inflammatory and analgesic properties.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives against Escherichia coli and Staphylococcus aureus. Compounds similar to this compound demonstrated effective inhibition, indicating potential therapeutic applications in treating bacterial infections .
- Analgesic Properties : Another research highlighted the analgesic effects of piperidine derivatives in animal models. The study found that these compounds could significantly reduce pain responses, suggesting their utility in pain management therapies .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The carboxymethyl group is introduced via nucleophilic substitution reactions, while the benzyl ester is formed through esterification processes.
Data Table: Biological Activities
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)10-16-13-6-8-17(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKJNGIZYRUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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